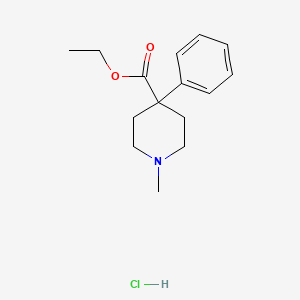

Meperidine hydrochloride

概要

説明

メペリジン塩酸塩は、フェニルピペリジン系に属する合成オピオイド鎮痛薬です。 術後疼痛や分娩時の疼痛を含む、中等度から重度の疼痛の緩和によく用いられます . メペリジン塩酸塩は中枢神経系に作用し、身体の疼痛に対する知覚と反応を変化させます .

準備方法

合成経路と反応条件

メペリジン塩酸塩は、複数段階のプロセスを経て合成されます。合成は、ベンジルシアン化物とクロロギ酸エチルとの反応から始まり、ベンジルシアン化物エチルが生成されます。この中間体は次に、メチルアミンと反応させて、1-メチル-4-フェニルピペリジン-4-カルボン酸エチルエステルを生成します。 最終段階では、このエステルを加水分解してメペリジンを生成し、その後、塩酸塩に変換されます .

工業生産方法

工業的な環境では、メペリジン塩酸塩の生産は、上記と同様の反応経路を用いた大規模な化学合成によって行われます。 プロセスは収率と純度が最適化されており、厳しい品質管理を実施することで、最終製品が医薬品基準を満たすようにしています .

化学反応の分析

反応の種類

メペリジン塩酸塩は、以下のようなさまざまな化学反応を起こします。

酸化: メペリジンは酸化されてメペリジン酸を生成することができます。

還元: 還元反応により、メペリジンを対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: メペリジン酸。

還元: メペリジンアルコール。

置換: ノルメペリジン.

科学研究の応用

メペリジン塩酸塩は、科学研究において幅広い用途があります。

化学: 新しい分析方法の開発における分析化学の基準化合物として使用されています。

生物学: 細胞プロセスと神経伝達物質の放出への影響について研究されています。

医学: 鎮痛効果と疼痛管理プロトコルにおける潜在的な使用について広く研究されています。

科学的研究の応用

Clinical Applications

-

Pain Management

- Acute Pain Relief : Meperidine is indicated for the relief of moderate to severe pain, particularly in postoperative settings and during labor . It is often used when rapid analgesia is required.

- Dosage : Typical dosages range from 50 mg to 150 mg administered every 3 to 4 hours for adults. For pediatric patients, dosages are based on weight (1 mg/kg to 2 mg/kg) .

- Obstetric Use

-

Management of Shivering

- A notable application of meperidine is in the management of shivering associated with amphotericin B infusions. A randomized double-blind study demonstrated that meperidine effectively stopped shaking chills within an average time of 10.8 minutes, significantly faster than placebo . This property makes it valuable in specific therapeutic contexts.

- Spinal Anesthesia

Case Study 1: Postoperative Pain Management

A retrospective analysis conducted at two urban hospitals assessed the prevalence of meperidine use among older surgical patients. The study highlighted that despite recommendations against its use due to potential adverse effects, meperidine was still prescribed frequently in this demographic . The findings underscore the need for adherence to updated clinical guidelines regarding opioid use.

Case Study 2: Treatment of Shaking Chills

In a controlled trial involving patients receiving amphotericin B, meperidine was administered during episodes of shaking chills. The results confirmed its efficacy in rapidly alleviating symptoms compared to placebo . This case illustrates meperidine's role beyond conventional analgesia.

Comparative Efficacy

The following table summarizes the comparative efficacy and side effects of meperidine versus other opioids:

| Opioid | Onset of Action | Duration of Action | Common Side Effects | Unique Properties |

|---|---|---|---|---|

| Meperidine | Rapid (10-15 min) | Short (2-4 hours) | Nausea, dizziness, sedation | Effective for shivering; less smooth muscle spasm than morphine |

| Morphine | Moderate (30 min) | Long (4-6 hours) | Constipation, respiratory depression | Standard opioid; higher risk for biliary spasm |

| Hydromorphone | Rapid (15-30 min) | Moderate (3-5 hours) | Nausea, dizziness | More potent than morphine; less sedation |

Risks and Considerations

Despite its applications, the use of this compound is associated with several risks:

- Toxic Metabolite : Normeperidine, a metabolite of meperidine, can lead to seizures and serotonin syndrome when accumulated .

- Addiction Potential : Although historically considered safer than other opioids, cases of addiction have been documented .

- Guideline Recommendations : Due to safety concerns, many health organizations recommend limiting its use or avoiding it altogether in certain populations, particularly older adults .

作用機序

メペリジン塩酸塩は、中枢神経系のμ-オピオイド受容体に結合することで作用を発揮します。この結合は、疼痛シグナルの伝達に関与するサブスタンスPやグルタミン酸などの神経伝達物質の放出を阻害します。 その結果、疼痛の知覚が変化し、疼痛閾値が上昇します .

類似化合物との比較

類似化合物

モルヒネ: 作用機序は類似していますが、化学構造が異なる別のオピオイド鎮痛薬です。

トラマドール: オピオイドと非オピオイドの両方の作用機序を持つ合成オピオイドです。

フェンタニル: メペリジンに比べて作用発現が速く、持続時間が短い強力な合成オピオイドです.

メペリジン塩酸塩の独自性

メペリジン塩酸塩は、アンホテリシンBによって誘発される術後の震えや寒気を遮断する能力においてユニークです。 モルヒネに比べて、作用発現がわずかに速く、持続時間が短いという特徴もあります .

生物活性

Meperidine hydrochloride, commonly known as Demerol, is an opioid analgesic that has been widely used for pain management. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article explores the pharmacodynamics, pharmacokinetics, therapeutic uses, adverse effects, and case studies related to this compound.

Meperidine primarily acts as a kappa-opioid receptor agonist , with additional local anesthetic properties. It exhibits a higher affinity for kappa receptors compared to morphine, which influences its analgesic effects. Upon binding to opioid receptors, meperidine activates G-protein-coupled pathways that inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels. This action results in the inhibition of nociceptive neurotransmitter release, including substance P and GABA, thereby modulating pain perception .

Pharmacokinetics

- Bioavailability : Meperidine has an oral bioavailability of 50-60% in individuals with normal hepatic function. This increases to 80-90% in patients with liver impairment due to altered metabolism .

- Volume of Distribution : The drug crosses the placenta and is distributed into breast milk, indicating potential risks during pregnancy and lactation .

- Protein Binding : Approximately 60-80% of meperidine binds to plasma proteins, primarily albumin and α1-acid glycoprotein .

- Metabolism : It is metabolized in the liver to meperidinic acid and normeperidine (which is less potent but has CNS stimulating effects). Normeperidine can accumulate with prolonged use, leading to toxicity .

- Elimination : The drug is excreted via urine, with pH influencing the proportion of unchanged drug versus metabolites . The half-life varies based on administration route and patient factors.

Therapeutic Uses

Meperidine is indicated for:

- Pain Management : Effective for moderate to severe pain relief.

- Anesthesia : Used in spinal anesthesia and patient-controlled analgesia (PCA) settings.

- Shivering Reduction : Demonstrated efficacy in alleviating shaking chills associated with amphotericin B infusions .

Adverse Effects

Despite its analgesic properties, meperidine is associated with several adverse effects:

- CNS Toxicity : High doses can lead to central nervous system excitatory reactions. A study reported a 2% incidence of CNS toxicity among patients receiving IV PCA meperidine .

- Addiction Potential : There are documented cases of addiction to meperidine, particularly among patients with prior opioid use disorders .

- Side Effects : Common side effects include nausea, vomiting, dizziness, and respiratory depression. The risk of seizures increases with normeperidine accumulation due to prolonged use .

Case Study 1: Addiction to Meperidine

A report detailed three cases of addiction to this compound among patients who had previously not been addicted to other narcotics. This underlines the potential for dependency even in previously non-addicted individuals .

Case Study 2: Efficacy in Shaking Chills

In a randomized double-blind study involving patients undergoing amphotericin B treatment, meperidine effectively ceased shaking chills within an average of 10.8 minutes compared to a placebo group which took significantly longer .

Research Findings

A systematic review analyzed 54 studies involving 4504 patients treated with meperidine for various indications. Key findings included:

| Study Type | Number of Studies | Patient Population | Main Outcomes |

|---|---|---|---|

| Experimental | 48 | Various | Pain scores, duration of analgesia |

| Observational | 4 | Surgical patients | Prevalence of use in older adults |

| Descriptive | 2 | General population | Side effects and need for rescue analgesia |

The review highlighted that while meperidine provides effective analgesia, its use is complicated by potential adverse effects and recommendations against its use in older adults due to toxicity concerns .

特性

IUPAC Name |

ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNLCIJMFAJCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-42-1 (Parent) | |

| Record name | Meperidine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30950620 | |

| Record name | Meperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-13-5 | |

| Record name | Meperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meperidine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorbycyclen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pethidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPERIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8E7F7Q170 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Meperidine Hydrochloride exert its analgesic effects?

A1: this compound is an opioid agonist that primarily binds to the mu-opioid receptor in the central nervous system. This binding inhibits the transmission of pain signals, leading to analgesia. [, ]

Q2: Does this compound have any local anesthetic effects?

A2: While primarily known for its opioid activity, research suggests that this compound may also exert local anesthetic-like effects. One study showed that perineural administration of the drug significantly decreased the amplitude of compound nerve action potentials, potentially by blocking sodium channels. []

Q3: What is normeperidine, and how does it relate to this compound?

A3: Normeperidine is a metabolite of this compound. While it possesses some analgesic activity, it is also associated with central nervous system excitation, which can lead to adverse effects like tremors and seizures. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H22ClNO2, and its molecular weight is 283.8 g/mol. [, ]

Q5: Can this compound be administered with total parenteral nutrition (TPN)?

A5: Studies indicate that this compound is compatible with TPN solutions for up to 36 hours when stored in polyvinyl chloride (PVC) bags at 21.5°C. []

Q6: Is this compound compatible with Ondansetron Hydrochloride for combined administration?

A6: Yes, studies have shown that this compound and Ondansetron Hydrochloride are physically and chemically compatible for combined administration in NaCl 0.9% injection for at least 7 days at 32 °C and 31 days at 4 and 22 °C. []

Q7: How stable is this compound in polypropylene syringes?

A7: this compound solutions in polypropylene syringes were found to be physically and chemically stable for 28 days, with over 90% of the drug remaining at concentrations ranging from 0.25 to 30 mg/mL in dextrose 5% and normal saline, stored at both 22°C and 4°C. []

Q8: How does changing the methyl group in this compound to an ethyl group impact its activity?

A8: Studies comparing this compound to a similar compound where the N-methyl group was replaced with an ethyl group found that the ethyl analogue exhibited slightly weaker analgesic and respiratory depressant effects. []

Q9: Are there formulation strategies to enhance this compound's therapeutic profile?

A9: Researchers are exploring mucoadhesive in-situ nasal gel formulations of this compound to improve its bioavailability and provide sustained release, potentially addressing limitations associated with oral administration and first-pass metabolism. []

Q10: How is this compound metabolized in the body?

A10: this compound is primarily metabolized in the liver, with normeperidine being a major metabolite. This metabolite has a longer half-life than this compound and can accumulate with prolonged use, potentially leading to neurotoxicity. [, , ]

Q11: How is the bioavailability of this compound assessed?

A11: Urinary excretion patterns and concentrations of this compound and its metabolite, normeperidine, can be analyzed using gas-liquid chromatography to determine the bioavailability of different formulations. []

Q12: Has this compound demonstrated efficacy in treating experimental foot lameness in horses?

A12: A study on horses with induced foot pain showed that intramuscular administration of this compound was more effective than a placebo in alleviating lameness, with significant improvements observed for 2–3.7 hours after a single dose. []

Q13: Is this compound effective in controlling shivering induced by Amphotericin B?

A13: Studies have shown that this compound can effectively stop shaking chills associated with Amphotericin B infusions, demonstrating more rapid and effective relief compared to placebo. [, ]

Q14: What is the maximum safe dose of this compound for intravenous patient-controlled analgesia (IV PCA)?

A14: Based on a retrospective review of 355 patients, a study recommended a maximum safe dose of 10 mg/kg per day of this compound via IV PCA for no longer than 3 days, with mandatory daily patient evaluation. []

Q15: Can the prolonged use of this compound lead to addiction?

A15: Early research indicated that while this compound may not be as addictive as other opioids, prolonged use can still lead to habituation and dependence in some individuals. [, ]

Q16: What is the rationale for exploring alternative routes of administration for this compound, such as nasal delivery?

A16: Nasal drug delivery is being explored as a way to bypass first-pass metabolism in the liver, potentially improving the bioavailability and therapeutic efficacy of this compound. []

Q17: What analytical techniques are used to quantify this compound in pharmaceutical formulations?

A17: High-performance liquid chromatography (HPLC) is commonly employed to determine the concentration of this compound in various pharmaceutical dosage forms. This method is precise and reproducible, allowing for accurate quantification of the drug. [, ]

Q18: What is the significance of studying the dissolution rate of this compound tablets?

A18: The dissolution rate of this compound tablets is a critical factor affecting its absorption and onset of action. Studies on dissolution help ensure consistent drug release and bioavailability from the solid dosage form. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。